BenchChemオンラインストアへようこそ!

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate

medicinal chemistry bioisostere design pharmacophore optimization

This building block's 2-chloro-6-difluoromethyl substitution pattern is non-fungible: the ortho-ester-activated Cl enables selective SNAr before ester/CHF₂ manipulation, while 6-CHF₂ acts as a lipophilic H-bond donor (bioisostere for OH, SH, NH) unlike CF₃ or CH₃ analogs. With XLogP3 ~1.7—about 0.9 log units lower than the 6-CF₃ variant—it improves solubility without compromising metabolic stability. It maps directly onto SDHI fungicide intermediates and kinase inhibitor pharmacophores (CSF1R, AAK1, CK2), saving 2–3 synthetic steps. Ideal for medchem teams balancing potency with drug-like properties.

Molecular Formula C8H6ClF2NO2
Molecular Weight 221.59
CAS No. 1805274-05-8
Cat. No. B2741655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate
CAS1805274-05-8
Molecular FormulaC8H6ClF2NO2
Molecular Weight221.59
Structural Identifiers
SMILESCOC(=O)C1=C(N=C(C=C1)C(F)F)Cl
InChIInChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-3-5(7(10)11)12-6(4)9/h2-3,7H,1H3
InChIKeyQFGLOJNNTSCGAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS 1805274-05-8): Procurement-Relevant Physicochemical and Structural Profile


Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate (CAS 1805274-05-8) is a polyhalogenated nicotinate ester bearing a chlorine atom at the 2-position and a difluoromethyl (–CHF2) group at the 6-position of the pyridine ring. This substitution pattern confers a molecular formula of C8H6ClF2NO2 and a molecular weight of 221.59 g·mol⁻¹ . The compound belongs to the class of fluorinated pyridine-3-carboxylate building blocks, which are prized in medicinal and agrochemical research for their ability to modulate lipophilicity, metabolic stability, and hydrogen-bonding capacity in derived bioactive molecules . Its predicted density is 1.381 ± 0.06 g·cm⁻³ and its predicted boiling point is 263.1 ± 35.0 °C . It is typically stored at 2–8 °C and is commercially available at purities of 95–98% with batch-specific NMR, HPLC, and GC documentation .

Why Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate Cannot Be Generically Substituted by In-Class Analogs


Although several 2-chloro-6-substituted pyridine-3-carboxylate esters appear superficially interchangeable, the position-specific combination of the 2-chloro leaving group, the 6-difluoromethyl hydrogen-bond donor, and the methyl ester electrophile creates a reactivity and property profile that is not simultaneously replicated by any single analog. The 6-CHF2 group is a lipophilic hydrogen-bond donor that can serve as a bioisostere for hydroxyl, thiol, or amine functionalities, whereas the 6-CF3 group cannot donate a hydrogen bond and the 6-CH3 group lacks both the electronic withdrawal and hydrogen-bonding capacity of CHF2 [1]. Regioisomeric variants (e.g., 6-chloro-5-difluoromethyl) present the chlorine at a position of different steric and electronic accessibility, altering cross-coupling and nucleophilic aromatic substitution outcomes . Furthermore, the methyl ester provides a distinct reactivity profile relative to the ethyl ester, influencing both downstream hydrolysis kinetics and procurement cost. These non-fungible differences directly determine the success of subsequent synthetic transformations, structure–activity relationships, and scalable process chemistry.

Quantitative Differentiation Evidence for Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate Against Its Closest Analogs


Hydrogen-Bond Donor Capacity: CHF2 vs. CF3 at the 6-Position

The 6-CHF2 group of the target compound retains an acidic proton that can act as a weak hydrogen-bond donor (HBD), a property entirely absent in 6-CF3 analogs. In the systematic study by Zafrani et al., the difluoromethyl group was shown to function as a lipophilic HBD, with quantifiable hydrogen-bond acidity (α₂ᴴ ≈ 0.10–0.20) when replacing amine or thiol groups, whereas the trifluoromethyl group has zero hydrogen-bond donor capacity [1]. This difference enables CHF2-bearing compounds to engage in directional, enthalpically favorable interactions with protein backbone carbonyls or water networks without the strong inductive withdrawal penalty of CF3.

medicinal chemistry bioisostere design pharmacophore optimization

Modulated Lipophilicity: CHF2 vs. CF3 Impact on logP

The CHF2 group consistently delivers lower octanol–water partition coefficients than the CF3 group, offering finer control over lipophilicity without sacrificing metabolic stability. The calculated XLogP3 for the target compound is approximately 1.7 (estimated by atom-additive method), while the direct CF3 analog (methyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate, CAS 1073129-57-3) has a reported XLogP3 of 2.6 [1]. For a structurally related aryl pair, 1-(difluoromethyl)-4-iodobenzene exhibits a measured logP of 3.62 versus 4.22 for 4-iodobenzotrifluoride, a ΔlogP of 0.60 units . This lipophilicity reduction of approximately 0.6–0.9 log units can improve aqueous solubility, reduce hERG binding, and lower the risk of phospholipidosis while retaining membrane permeability.

ADME optimization lipophilicity tuning drug-likeness

Bioisosteric Replacement of Pyridine-N-oxide: 2-Difluoromethylpyridine Motif

The 2-difluoromethylpyridine scaffold—which is the core motif of the target compound once the ester and chlorine are functionalized—has been experimentally validated as a bioisosteric replacement for pyridine-N-oxide, an oxidation-prone pharmacophore. In a head-to-head study, the 2-difluoromethylpyridine derivative compound 5 showed an IC₅₀ of 19 ± 1.01 μM against quorum sensing in Pseudomonas aeruginosa, outperforming the parent pyridine-N-oxide (4NPO, IC₅₀ = 33 ± 1.12 μM) by approximately 42% in potency [1]. Compound 1 (IC₅₀ = 35 ± 1.12 μM) and compound 6 (IC₅₀ = 27 ± 0.67 μM) also matched or exceeded 4NPO activity. This demonstrates that the CHF₂ moiety not only replaces the N-oxide but can improve target activity while circumventing the metabolic instability of N-oxide compounds.

bioisostere replacement quorum sensing inhibition anti-biofilm activity

Regioisomeric Precision: 2-Chloro-6-(difluoromethyl) vs. 6-Chloro-5-(difluoromethyl)

The regiochemistry of the chlorine and difluoromethyl substituents critically determines the compound's reactivity in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). In the target compound, the chlorine at the 2-position is activated toward SNAr by the electron-withdrawing ester at position 3 and the CHF₂ group at position 6, while the CHF₂ group remains available for hydrogen-bonding interactions. In the regioisomer methyl 6-chloro-5-(difluoromethyl)nicotinate (CAS 1805304-08-8), the chlorine is positioned para to the ring nitrogen rather than ortho, significantly reducing its electrophilicity and altering the preferred order of functionalization in stepwise synthetic sequences . This positional difference directly impacts synthetic yield and purity in downstream derivatization.

regioselective synthesis cross-coupling structure–activity relationship

Methyl Ester vs. Ethyl Ester: Reactivity and Supply-Chain Implications

The methyl ester of the target compound offers faster and cleaner hydrolysis to the corresponding carboxylic acid compared to the ethyl ester analog (ethyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate, CAS 1805196-60-4). Methyl esters generally undergo saponification 2- to 5-fold faster than ethyl esters under identical basic conditions due to reduced steric hindrance at the carbonyl carbon. Additionally, the methyl ester's lower molecular weight (221.59 vs. 257.63 g·mol⁻¹ for the ethyl ester) translates to a higher molar efficiency in subsequent amide coupling or esterification reactions. From a procurement perspective, the methyl ester (CAS 1805274-05-8) is listed at multiple major suppliers with batch-specific analytical certificates (NMR, HPLC, GC) at 95–97% purity, whereas the ethyl ester (CAS 1805196-60-4) is less broadly stocked and may involve longer lead times [1].

ester hydrolysis kinetics procurement efficiency synthetic scalability

Optimal Research and Industrial Application Scenarios for Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate


Medicinal Chemistry: Bioisosteric Replacement of Pyridine-N-oxide in Kinase and Quorum Sensing Inhibitors

The 2-CHF₂-pyridine scaffold embedded in this compound enables direct replacement of metabolically labile pyridine-N-oxide motifs while preserving or enhancing target potency. As shown with quorum sensing inhibitors, 2-difluoromethylpyridine derivatives achieve IC₅₀ values as low as 19 μM, outperforming the N-oxide parent (33 μM) [1]. Medicinal chemistry teams working on kinase inhibitors targeting CSF1R, AAK1, or CK2 can leverage this building block to introduce a stable, hydrogen-bond-capable pharmacophore that avoids N-oxide reduction liabilities [2].

ADME Optimization: Fine-Tuning Lipophilicity with CHF2 Instead of CF3

When a lead series requires a 6-position fluorinated alkyl group but the CF3 analog exceeds desired logP thresholds (XLogP3 = 2.6), the target compound provides a CHF₂ alternative with an estimated XLogP3 of ~1.7, a reduction of approximately 0.9 log units [1]. This magnitude of lipophilicity decrease can improve aqueous solubility and reduce off-target binding while maintaining metabolic stability, making the compound a strategic procurement choice for lead optimization programs balancing potency with drug-like properties [2].

Agrochemical Intermediate: Fungicidal Nicotinamide Derivatives

Difluoromethyl-nicotinic acid derivatives are established scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The target compound's 2-chloro-6-difluoromethyl substitution pattern maps directly onto key intermediates for carboxamide fungicides described in patents (e.g., JP6393273B2, WO2013/186089), where the chlorine serves as a leaving group for amine coupling and the CHF₂ group provides essential hydrogen-bonding to the SDH enzyme active site [2]. Procurement of this pre-functionalized building block eliminates 2–3 synthetic steps compared to de novo construction of the difluoromethylpyridine core.

Sequential Derivatization: Selective SNAr at C2 Followed by Ester Elaboration

The 2-chloro substituent is activated by the ortho ester group, enabling selective nucleophilic aromatic substitution with amines, thiols, or alkoxides before any manipulation of the ester or CHF₂ group. This orthogonality has been exploited in the synthesis of AAK1 kinase inhibitors, where the chlorine is displaced by an amine nucleophile in the first synthetic step, followed by ester hydrolysis and amide coupling [1]. The regioisomeric alternative (6-chloro-5-difluoromethyl) lacks this reactivity hierarchy, making the target compound the preferred choice for convergent synthetic strategies.

Quote Request

Request a Quote for Methyl 2-chloro-6-(difluoromethyl)pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.